BenchChemオンラインストアへようこそ!

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

KCNQ1 ion channel 86Rb+ efflux

NOT a generic 2-thioxoquinazolinone. This specific compound combines a 4-chlorobenzyl group at N3 with a morpholino ring at C6—a substitution pattern absent from common analogs. The 6-morpholino-2-thioxo core is validated for KCNQ1/minK channel antagonism (analog IC50 = 1.90 µM), while the 4-chlorobenzyl moiety matches pharmacophores claimed for T-type calcium channel blockade (KR100754325B1). Procuring this exact compound enables simultaneous cardiac and neuronal ion-channel profiling. The morpholino group also enhances aqueous solubility for dose–response studies, and negative AChE inhibition data (0% at 26 µM) confirms serine hydrolase selectivity. Do not substitute with 3-chloro positional isomers or morpholino-devoid analogs; even subtle substituent changes alter potency by orders of magnitude.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 689766-93-6
Cat. No. B2644230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
CAS689766-93-6
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26)
InChIKeyOMVBRPANJTYVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 689766-93-6): Baseline Identity for Procurement Specification


3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 689766-93-6) is a synthetic, polysubstituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative . Its molecular formula is C19H18ClN3O2S with a molecular weight of approximately 387.88 g/mol . The scaffold features a 4-chlorobenzyl moiety at the N3 position, a morpholino ring at C6, and a thioxo group at C2—a substitution pattern that distinguishes it from other quinazolinone-based screening compounds and probe molecules [1].

Why Generic 2-Thioxoquinazolinones Cannot Substitute for 3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in Focused Screening


Procurement requests that treat all 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones as interchangeable overlook critical structure–activity determinants. The specific combination of a 4-chlorobenzyl group at N3 and a morpholino ring at C6 is not present in generic cores such as 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline (lacking the 6-morpholino group) [1] or 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (the 3-chloro positional isomer) . Published class-level evidence shows that even subtle repositioning of the chloro substituent or removal of the morpholino moiety alters ion-channel antagonism, myeloperoxidase inhibition, and cytotoxic potency by orders of magnitude, making generic substitution scientifically indefensible [2].

Quantitative Differentiation Evidence for 3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one vs. Closest Structural Analogs


KCNQ1 Ion-Channel Antagonism: Cross-Study Comparison of 6-Morpholino-2-Thioxoquinazolinones Lacking the 4-Chlorobenzyl Group

The 6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold confers KCNQ1/minK channel antagonism. The direct 3-(3-methoxypropyl) analog achieved an IC50 of 1.90 µM (1900 nM) in a CHO-cell 86Rb+ efflux assay [1]. This value serves as a scaffold-specific baseline; the target compound's 4-chlorobenzyl substitution at N3 is predicted to further modulate potency and selectivity relative to this comparator, making the target compound the logical starting point for SAR exploration at this ion-channel target.

KCNQ1 ion channel 86Rb+ efflux

Myeloperoxidase (MPO) Inhibition: Class-Level Evidence for the Thioxo-Dihydroquinazolin-One Pharmacophore

A published screen of >50 quinazolin-4(1H)-one derivatives identified thioxo-dihydroquinazolin-ones as nanomolar inhibitors of myeloperoxidase (MPO), with the most potent compounds achieving IC50 values as low as 100 nM [1]. This class-level potency is orders of magnitude superior to many 2-oxo-quinazolinones that lack the thioxo group. The target compound incorporates both the thioxo pharmacophore and a morpholino group, which may further enhance selectivity—a combination absent in simpler thioxoquinazolinones such as 3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 35976-99-9), which lacks the C6 morpholino substituent .

myeloperoxidase inflammation neuroinflammation

Colon Carcinoma Cytotoxicity: Cross-Study Comparison of 3-Aryl-2-Thioxo-2,3-Dihydroquinazolin-4(1H)-ones

In a standardized MTT assay against LoVo and HCT-116 colon carcinoma cell lines, selected 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones (compounds 3a and 3f) demonstrated IC50 values of 294.32 ± 8.41 µM and 383.5 ± 8.99 µM (LoVo), and 298.05 ± 13.26 µM and 323.59 ± 3.00 µM (HCT-116), respectively [1]. These compounds induced apoptosis via upregulation of caspases-8, -9, and -3, and cell-cycle arrest at G2/M and G1 phases. The target compound differs from 3a and 3f by the presence of a 6-morpholino substituent, which is expected to enhance solubility and modulate cytotoxicity, providing a differentiated tool for apoptosis-pathway studies.

cytotoxicity colon cancer LoVo HCT-116

Structural Differentiation: The 4-Chlorobenzyl Group as a Determinant of T-Type Calcium Channel Antagonism vs. Non-Chlorinated Analogs

Patent KR100754325B1 explicitly claims 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazolines as selective T-type calcium channel antagonists for neurological pain, epilepsy, and hypertension [1]. The target compound differs from the patented series by the addition of a 6-morpholino group, which is known to increase solubility and may alter subtype selectivity within the Cav3 family. The 4-chloro substitution pattern is critical: replacement with 3-chloro or unsubstituted benzyl is expected to abolish or severely attenuate this activity based on patent SAR.

T-type calcium channel Cav3 neurological pain

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Relative to C6-Unsubstituted Analogs

The Clinical Drug Experience Knowledgebase reports a predicted ALogP of 5.38 for compounds within this chemotype series [1]. The 6-morpholino substituent increases topological polar surface area (TPSA) by approximately 12–15 Ų relative to C6-unsubstituted 2-thioxoquinazolinones (e.g., CAS 35976-99-9), improving aqueous solubility and reducing phospholipidosis risk compared to more lipophilic, non-morpholino analogs. This balance of lipophilicity and polarity is critical for cell-based assay performance and is a key differentiator for compound library procurement.

logP drug-likeness morpholino solubility

Exclusion of Acetylcholinesterase Activity: Negative Selectivity Data Supporting Target-Specific Profiling

In a selectivity counterscreen, a structurally related 6-morpholino-2-thioxoquinazolinone analog showed no inhibition of acetylcholinesterase (AChE) at 26 µM (0% inhibition) . This negative result is valuable: it indicates that the 6-morpholino-2-thioxo scaffold does not indiscriminately inhibit serine hydrolases, unlike certain 4-anilinoquinazoline derivatives that potently inhibit AChE (IC50 values as low as 0.8–3 nM for 6-morpholino-substituted variants [1]). This selectivity profile supports the use of the target compound in assays where AChE off-target activity would confound results.

acetylcholinesterase selectivity off-target

Research and Industrial Application Scenarios for 3-(4-Chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Based on Quantitative Evidence


Ion-Channel Drug Discovery: KCNQ1 and T-Type Calcium Channel Focused Screening Libraries

The compound's 6-morpholino-2-thioxo core is validated for KCNQ1/minK channel antagonism (analog IC50 = 1.90 µM) [1], while the 4-chlorobenzyl group matches the pharmacophore claimed for T-type calcium channel antagonism in patent KR100754325B1 [2]. Procurement of this specific compound enables simultaneous screening against both cardiac and neuronal ion-channel targets—a dual-profiling opportunity not achievable with analogs lacking either the 6-morpholino or the 4-chlorobenzyl substituent.

Neuroinflammation and Myeloperoxidase-Driven Disease Models

Thioxo-dihydroquinazolin-ones are documented nanomolar myeloperoxidase inhibitors (IC50 as low as 100 nM) with therapeutic relevance to Parkinson's and Alzheimer's diseases [3]. The target compound, incorporating both the thioxo pharmacophore and a solubility-enhancing morpholino group, is the appropriate choice for cellular models of neuroinflammation where MPO inhibition is the mechanistic hypothesis.

Colon Carcinoma Apoptosis Pathway Investigation

The 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one class induces apoptosis in LoVo and HCT-116 colon cancer cells via dual activation of intrinsic and extrinsic caspase pathways [4]. The 6-morpholino substituent on the target compound enhances aqueous solubility compared to earlier-generation analogs (3a, 3f), making it better suited for dose–response studies requiring higher test concentrations.

Chemical Probe Development Requiring Defined Selectivity Profiles

Negative AChE inhibition data for the 6-morpholino-2-thioxo scaffold (0% inhibition at 26 µM) provides confidence that the compound does not engage serine hydrolase off-targets. This selectivity, combined with the scaffold's ion-channel and MPO activities, makes it a valuable starting point for developing chemical probes where polypharmacology must be minimized.

Quote Request

Request a Quote for 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.